Chlorthalidone DImer
CAS No.: 1796929-84-4
Cat. No.: VC0032839
Molecular Formula: C28H19Cl2N3O8S2
Molecular Weight: 660.493
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1796929-84-4 |
---|---|
Molecular Formula | C28H19Cl2N3O8S2 |
Molecular Weight | 660.493 |
IUPAC Name | 2-chloro-N-[2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)phenyl]sulfonyl-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide |
Standard InChI | InChI=1S/C28H19Cl2N3O8S2/c29-21-11-9-15(27(36)19-7-3-1-5-17(19)25(34)31-27)13-23(21)42(38,39)33-43(40,41)24-14-16(10-12-22(24)30)28(37)20-8-4-2-6-18(20)26(35)32-28/h1-14,33,36-37H,(H,31,34)(H,32,35) |
Standard InChI Key | MRMWTXHWGLQHNV-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)NS(=O)(=O)C4=C(C=CC(=C4)C5(C6=CC=CC=C6C(=O)N5)O)Cl)O |
Introduction
Chemical Properties and Structure
Chlorthalidone Dimer possesses distinct chemical characteristics that differentiate it from its monomeric counterpart. The chemical properties of this compound are summarized in the following table:
Property | Value |
---|---|
CAS Number | 1796929-84-4 |
Molecular Formula | C28H19Cl2N3O8S2 |
Molecular Weight | 660.502 g/mol |
IUPAC Name | 2-chloro-N-[2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)phenyl]sulfonyl-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide |
Standard InChIKey | MRMWTXHWGLQHNV-UHFFFAOYSA-N |
The structure of Chlorthalidone Dimer contains two chlorthalidone units linked together, featuring a bis[2-Chloro-5-(1-hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)benzenesulfonyl]amine configuration . This complex molecular structure contributes to its specific chemical behavior and interactions within analytical systems.
The compound contains multiple functional groups including sulfonamide, isoindole, and chlorinated aromatic rings, which influence its chemical reactivity, solubility, and stability characteristics. The presence of two chlorine atoms and multiple oxygen-containing functional groups contributes to its polarity and potential for hydrogen bonding.
Notably, limited solubility data is available for Chlorthalidone Dimer, reflecting the relatively specialized nature of this compound and its primary use in analytical rather than therapeutic contexts .
Applications in Pharmaceutical Quality Control
The primary application of Chlorthalidone Dimer lies in pharmaceutical quality control processes. It serves multiple functions within this domain:
Method Development and Validation
Chlorthalidone Dimer is utilized in the development and validation of analytical methods designed to detect and quantify impurities in chlorthalidone drug substances and formulations. These methods must demonstrate specificity, accuracy, precision, and robustness to satisfy regulatory requirements .
Batch Release Testing
Research and Development Applications
Beyond its role in quality control, Chlorthalidone Dimer also finds applications in research and development contexts within the pharmaceutical industry:
Structure-Activity Relationship Studies
Researchers may examine the structural differences between chlorthalidone and its dimer to better understand structure-activity relationships and how molecular modifications affect pharmacological properties.
Toxicity Evaluations
The dimer is employed in toxicity studies related to chlorthalidone formulations. These investigations help establish safety margins by assessing the potential biological effects of impurities that might be present in the final pharmaceutical product .
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